molecular formula C23H25N3O4 B2718860 Methyl 4-(2,5-dioxo-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidin-1-yl)benzoate CAS No. 1009417-21-3

Methyl 4-(2,5-dioxo-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidin-1-yl)benzoate

Cat. No.: B2718860
CAS No.: 1009417-21-3
M. Wt: 407.47
InChI Key: QHCIBKYFTWOUML-UHFFFAOYSA-N
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Description

Methyl 4-(2,5-dioxo-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidin-1-yl)benzoate is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-aminobenzoic acid, piperidine, and pyrrolidine-2,5-dione.

    Step 1: The first step involves the formation of the intermediate 4-(piperidin-1-yl)aniline by reacting 4-aminobenzoic acid with piperidine under reflux conditions in the presence of a suitable dehydrating agent.

    Step 2: The intermediate is then reacted with pyrrolidine-2,5-dione in a condensation reaction to form the pyrrolidine ring system.

    Step 3: Finally, the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst yields the target compound, methyl 4-(2,5-dioxo-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidin-1-yl)benzoate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine ring, potentially converting them to hydroxyl groups.

    Substitution: The aromatic ring in the benzoate ester can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxylated pyrrolidine derivatives.

    Substitution: Nitrated or halogenated benzoate esters.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, methyl 4-(2,5-dioxo-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidin-1-yl)benzoate can be studied for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its ability to undergo various chemical modifications makes it a candidate for developing new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which methyl 4-(2,5-dioxo-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidin-1-yl)benzoate exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure suggests it could form hydrogen bonds or hydrophobic interactions with its targets, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(2,5-dioxo-3-{[4-(morpholin-1-yl)phenyl]amino}pyrrolidin-1-yl)benzoate: Similar structure but with a morpholine ring instead of a piperidine ring.

    Ethyl 4-(2,5-dioxo-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidin-1-yl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 4-(2,5-dioxo-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidin-1-yl)benzoate is unique due to the combination of its pyrrolidine and piperidine rings, which provide distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-[2,5-dioxo-3-(4-piperidin-1-ylanilino)pyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-30-23(29)16-5-9-19(10-6-16)26-21(27)15-20(22(26)28)24-17-7-11-18(12-8-17)25-13-3-2-4-14-25/h5-12,20,24H,2-4,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCIBKYFTWOUML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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